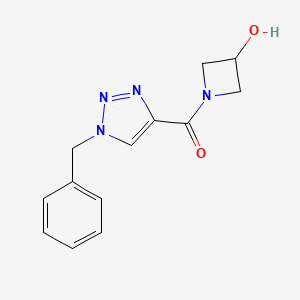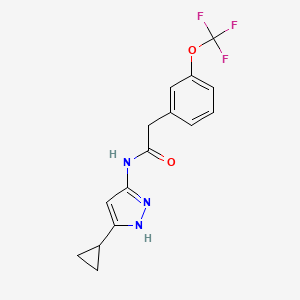![molecular formula C17H17F3N2O2 B6641282 Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFMK or TFMK-1, and it belongs to a class of compounds known as piperidinylquinolines.
Mécanisme D'action
The exact mechanism of action of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone in lab experiments include its potent therapeutic effects and its potential use in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone. These include further studies to fully understand its mechanism of action, the development of more potent and selective analogs, and the investigation of its potential use in the treatment of various diseases. In addition, further studies are needed to evaluate its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone involves the reaction of 2-chloroquinoline with 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone.
Applications De Recherche Scientifique
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been studied for its potential use as an anticancer agent.
Propriétés
IUPAC Name |
quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)15(23)12-7-9-22(10-8-12)16(24)14-6-5-11-3-1-2-4-13(11)21-14/h1-6,12,15,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIQOMNHPNBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(F)(F)F)O)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)
![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)
![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)
![3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol](/img/structure/B6641262.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)
![2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6641274.png)
![3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol](/img/structure/B6641285.png)

![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
![1-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641295.png)